Thionyldiacetic acid dimethylester
Description
Thionyldiacetic acid dimethylester (theoretical structure: CH₃OOC-CH₂-S-CH₂-COOCH₃) is a sulfur-containing diester derived from thionyldiacetic acid. The compound’s sulfur bridge and ester groups may influence its reactivity, solubility, and stability.
Properties
Molecular Formula |
C6H10O5S |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethyl)sulfinylacetate |
InChI |
InChI=1S/C6H10O5S/c1-10-5(7)3-12(9)4-6(8)11-2/h3-4H2,1-2H3 |
InChI Key |
WXSZTIDGDMKUHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)CC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The provided evidence includes sulfur-containing acetic acid derivatives and esterified compounds. Below is a detailed comparison based on structural and functional similarities:
2.1. 2-(Tetradecylthio)acetic Acid (CAS 2921-20-2)
- Structure : Features a long-chain tetradecyl group (-C₁₄H₂₉) attached to a thioacetic acid moiety (HS-CH₂-COOH).
- Properties :
- Applications : Used as a laboratory chemical and in industrial substance synthesis.
2.2. Dibasicoxyα/βobetulinic Acid Dimethylester
- Structure: Derived from triterpenoid betulinic acid, with two methyl ester groups attached to a dibasic carboxylic acid core.
- Properties :
- Applications : Likely used in medicinal chemistry due to betulinic acid’s bioactive properties.
- Key Differences: The core structure is a cyclic triterpenoid, contrasting with thionyldiacetic acid dimethylester’s linear aliphatic backbone. The sulfur bridge in the latter may enhance chelation or coordination properties.
2.3. (3-Cyano-4-Methyl-6-Oxo-1,6-Dihydropyridin-2-yl)thio]acetic Acid (CAS 134616-73-2)
- Structure: Combines a pyridinone ring with a thioacetic acid group.
- Properties: Molecular Weight: 224.24 g/mol (C₉H₇N₂O₃S). Melting Point: 185–187°C (ethanol solvent) .
- Applications : Serves as a pharmaceutical intermediate and organic synthesis reagent.
Comparative Data Table
Research Findings and Implications
- Ester Chain Effects : highlights that longer ester chains (e.g., diethyl vs. dimethyl) reduce melting points, suggesting that this compound’s compact structure may enhance thermal stability compared to bulkier analogs .
- Structural Reactivity: The sulfur bridge in this compound could facilitate metal coordination, contrasting with the pyridinone ring in ’s compound, which may prioritize hydrogen bonding .
- Hazard Profile : Unlike 2-(tetradecylthio)acetic acid, this compound’s ester groups might reduce direct irritation risks, though experimental data is lacking .
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